Hydrolytic Stability: Methacrylamide Bond Outperforms Methacrylate Ester by Eliminating 37% Bond-Strength Degradation Over Six Months
In a controlled study of dental adhesive monomers, methacrylamide-based crosslinked networks (1-methyl HEMAM) demonstrated stable microtensile bond strength (µTBS) to dentin after six months of water storage at 37 °C, while the methacrylate analog HEMA exhibited a 37% reduction in µTBS over the same period. All monomer groups showed measurable degradation after up to four days at pH 1, with methacrylamides consistently showing less degradation than methacrylates [1]. Although this study employed 1-methyl HEMAM rather than the target compound, the hydrolytic stability advantage is a class-level property of secondary methacrylamides relative to methacrylate esters; the target compound, as a secondary methacrylamide with a benzyl substituent, is expected to retain this advantage over ester-based analogs such as hydroxybenzyl methacrylate (HBM).
| Evidence Dimension | Long-term bond strength retention (µTBS) in dentin after 6-month aqueous aging |
|---|---|
| Target Compound Data | Stable µTBS (no significant reduction; methacrylamide class: 1-methyl HEMAM representative) [1] |
| Comparator Or Baseline | HEMA (2-hydroxyethyl methacrylate): 37% µTBS reduction after 6 months in water at 37 °C [1] |
| Quantified Difference | ≈37% advantage in bond-strength retention for methacrylamide class vs methacrylate class |
| Conditions | Copolymerized with urethane dimethacrylate; solvated adhesives (40 vol% ethanol); bonded to dentin; storage in water at 37 °C for 6 months |
Why This Matters
For procurement decisions in biomedical polymer or adhesive applications requiring long-term aqueous stability, a methacrylamide-based monomer eliminates the 37% bond-strength loss observed with the common methacrylate alternative HEMA, directly extending functional lifetime.
- [1] Fugolin AP, Logan MG, Kendall AJ, Ferracane JL, Pfeifer CS. Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. Dental Materials, 2021, 37(5), 805-815. View Source
